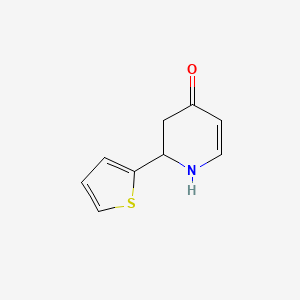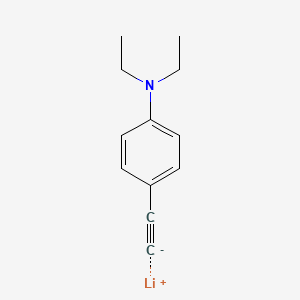
lithium;N,N-diethyl-4-ethynylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;N,N-diethyl-4-ethynylaniline is an organic compound with the molecular formula C12H15N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, and a hydrogen atom on the benzene ring is replaced by an ethynyl group. This compound is known for its applications in various fields, including organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-diethyl-4-ethynylaniline typically involves the reaction of N,N-diethyl-4-ethynylaniline with a lithium reagent. One common method is the reaction of N,N-diethyl-4-ethynylaniline with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to ensure proper solubility and reactivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;N,N-diethyl-4-ethynylaniline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are commonly used.
Major Products Formed
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of saturated derivatives like N,N-diethyl-4-ethylbenzene.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Lithium;N,N-diethyl-4-ethynylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of lithium;N,N-diethyl-4-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the diethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-4-ethynylaniline: Lacks the lithium component but shares similar structural features.
4-Ethynylaniline: Contains an ethynyl group but lacks the diethylamino substituents.
N,N-Diethyl-4-ethynylbenzamide: Similar structure with an amide group instead of an aniline.
Uniqueness
Lithium;N,N-diethyl-4-ethynylaniline is unique due to the presence of the lithium atom, which imparts distinct reactivity and properties compared to its analogs. The lithium component can enhance the compound’s ability to participate in organometallic reactions and can influence its solubility and stability .
Propriétés
Numéro CAS |
830328-76-2 |
|---|---|
Formule moléculaire |
C12H14LiN |
Poids moléculaire |
179.2 g/mol |
Nom IUPAC |
lithium;N,N-diethyl-4-ethynylaniline |
InChI |
InChI=1S/C12H14N.Li/c1-4-11-7-9-12(10-8-11)13(5-2)6-3;/h7-10H,5-6H2,2-3H3;/q-1;+1 |
Clé InChI |
QHXXNWAJSKQQSZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCN(CC)C1=CC=C(C=C1)C#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


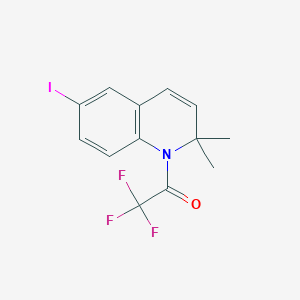
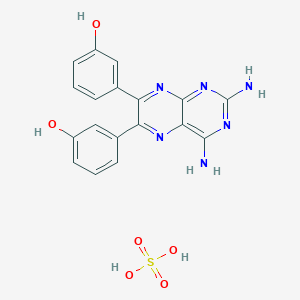
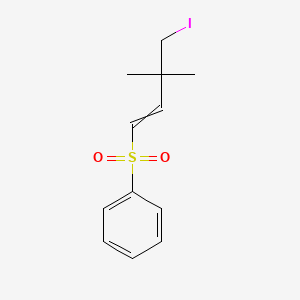
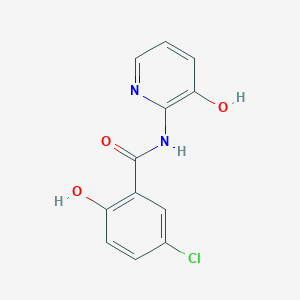
![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
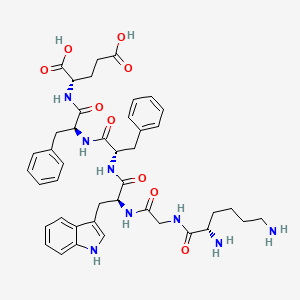
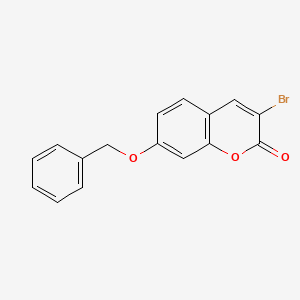
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
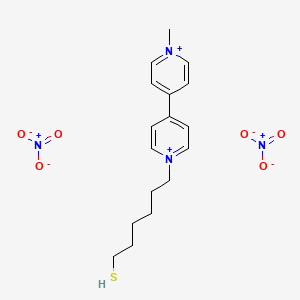
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
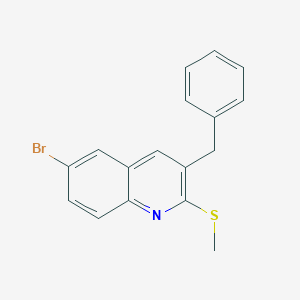
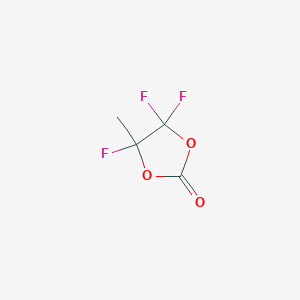
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
